Orexin A
Description
Structure
2D Structure
Properties
CAS No. |
205599-75-3 |
|---|---|
Molecular Formula |
C152H243N47O44S4 |
Molecular Weight |
3561.1 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16R,21R,24S,31R)-7-(4-aminobutyl)-10-(3-amino-3-oxopropyl)-13-(3-carbamimidamidopropyl)-31-[[(2S)-3-carboxy-2-[[(2S)-1-[(2S)-4-methyl-2-[[(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-[(1R)-1-hydroxyethyl]-24-(hydroxymethyl)-3,6,9,12,15,23,26,32-octaoxo-18,19,28,29-tetrathia-2,5,8,11,14,22,25,33-octazabicyclo[14.10.7]tritriacontane-21-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C152H243N47O44S4/c1-20-76(14)118(146(239)188-96(51-74(10)11)138(231)197-119(80(18)201)147(240)180-92(121(156)214)47-70(2)3)195-115(209)62-166-123(216)78(16)171-124(217)79(17)172-131(224)99(55-84-59-162-69-169-84)186-136(229)100(56-111(155)205)174-114(208)61-165-122(215)77(15)170-113(207)60-167-125(218)98(54-83-58-161-68-168-83)185-134(227)95(50-73(8)9)183-132(225)93(48-71(4)5)182-129(222)90(38-41-116(210)211)179-135(228)97(53-82-32-34-85(203)35-33-82)184-133(226)94(49-72(6)7)181-127(220)88(29-24-44-164-152(159)160)177-140(233)104-64-244-245-65-105-141(234)176-87(28-23-43-163-151(157)158)126(219)178-89(36-39-110(154)204)128(221)175-86(27-21-22-42-153)130(223)196-120(81(19)202)148(241)194-107(142(235)190-103(63-200)139(232)192-104)67-247-246-66-106(143(236)193-105)191-137(230)101(57-117(212)213)187-144(237)108-30-26-46-199(108)150(243)102(52-75(12)13)189-145(238)109-31-25-45-198(109)149(242)91-37-40-112(206)173-91/h32-35,58-59,68-81,86-109,118-120,200-203H,20-31,36-57,60-67,153H2,1-19H3,(H2,154,204)(H2,155,205)(H2,156,214)(H,161,168)(H,162,169)(H,165,215)(H,166,216)(H,167,218)(H,170,207)(H,171,217)(H,172,224)(H,173,206)(H,174,208)(H,175,221)(H,176,234)(H,177,233)(H,178,219)(H,179,228)(H,180,240)(H,181,220)(H,182,222)(H,183,225)(H,184,226)(H,185,227)(H,186,229)(H,187,237)(H,188,239)(H,189,238)(H,190,235)(H,191,230)(H,192,232)(H,193,236)(H,194,241)(H,195,209)(H,196,223)(H,197,231)(H,210,211)(H,212,213)(H4,157,158,163)(H4,159,160,164)/t76-,77-,78-,79-,80+,81+,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,118-,119-,120-/m0/s1 |
InChI Key |
OFNHNCAUVYOTPM-IIIOAANCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CSSC[C@H]5C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N5)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@@H]8CCC(=O)N8)C(=O)N[C@H](C(=O)N4)CO)[C@@H](C)O)CCCCN)CCC(=O)N)CCCNC(=N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C4CSSCC5C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N5)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C7CCCN7C(=O)C8CCC(=O)N8)C(=O)NC(C(=O)N4)CO)C(C)O)CCCCN)CCC(=O)N)CCCNC(=N)N |
Related CAS |
205640-90-0 (human) |
Origin of Product |
United States |
Molecular and Cellular Neurobiology of Orexin a
Precursor Protein and Biosynthesis of Orexin (B13118510) A
Orexin A and Orexin B are derived from a common precursor protein called prepro-orexin. frontiersin.orgmdpi.comoup.com In humans, the gene encoding this precursor is located on chromosome 17 and contains two exons and one intron. researchgate.net The messenger RNA (mRNA) transcribed from this gene is translated into the prepro-orexin peptide, which is 131 amino acids long in humans and 130 amino acids in rodents. oup.comresearchgate.net
The prepro-orexin peptide undergoes a series of post-translational modifications to yield the two active orexin peptides. youtube.com This process, known as proteolytic cleavage, occurs at specific sites within the precursor sequence. oup.comnih.gov this compound is a 33-amino acid peptide, while Orexin B is a 28-amino acid linear peptide. frontiersin.orgfrontiersin.org this compound is characterized by the presence of two intramolecular disulfide bridges, which create a specific three-dimensional structure. wikipedia.orgresearchgate.net The amino acid sequences of both orexins are highly conserved across different mammalian species, suggesting a strong evolutionary pressure to maintain their structure and function. oup.comfrontiersin.org
The biosynthesis of orexins is primarily localized to a specific population of neurons in the lateral and posterior hypothalamus. wikipedia.orgwikipedia.org These orexin-producing neurons project widely throughout the brain, influencing a vast network of neurons involved in various physiological processes. frontiersin.orgnih.gov
Orexin Receptors: OX1R and OX2R
The biological effects of this compound are mediated through its interaction with two specific G protein-coupled receptors (GPCRs): the Orexin 1 Receptor (OX1R) and the Orexin 2 Receptor (OX2R). mdpi.comoup.comnih.gov These receptors are integral membrane proteins that, upon binding to orexins, initiate intracellular signaling cascades.
Receptor Subtype Characteristics and Ligand Binding Affinities
Both OX1R and OX2R bind this compound, but they exhibit different affinities for the two orexin peptides. This compound binds to both OX1R and OX2R with high and roughly equal affinity. mdpi.com In contrast, Orexin B has a significantly higher affinity for OX2R than for OX1R, with some studies suggesting a 10-fold to 100-fold greater selectivity for OX2R. mdpi.comresearchgate.net This differential binding affinity allows for nuanced signaling depending on the relative concentrations of the two orexin peptides and the expression patterns of the two receptor subtypes.
| Receptor | Ligand | Binding Affinity |
|---|---|---|
| OX1R | This compound | High |
| OX1R | Orexin B | Low |
| OX2R | This compound | High |
| OX2R | Orexin B | High |
Gene Expression and Phylogenetic Considerations of Orexin Receptors
The genes encoding OX1R and OX2R are distinct and show different patterns of expression throughout the central nervous system and in peripheral tissues. oup.comnih.gov The human and rat orexin receptors are highly homologous, with 94% and 95% similarity for OX1R and OX2R, respectively, indicating a high degree of conservation throughout evolution. oup.com The distribution of these receptors is widespread, with notable expression in brain regions involved in the regulation of sleep-wake cycles, feeding behavior, and reward pathways. The differential expression of OX1R and OX2R contributes to the diverse physiological effects of the orexin system.
Intracellular Signaling Pathways Mediated by Orexin Receptors
Upon binding of this compound, both OX1R and OX2R undergo a conformational change that allows them to interact with and activate intracellular heterotrimeric G proteins. wikipedia.orgfrontiersin.org This initiates a cascade of downstream signaling events that ultimately alter neuronal excitability and function. The signaling pathways activated by orexin receptors are complex and can vary depending on the receptor subtype, the cell type, and the specific G proteins expressed in that cell. frontiersin.org
G-Protein Coupling Mechanisms (Gq, Gi/o, Gs)
The primary signaling mechanism for orexin receptors involves coupling to various G protein subtypes.
Gq: Both OX1R and OX2R are known to couple to Gq proteins. researchgate.net Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is generally excitatory.
Gi/o: OX2R has also been shown to couple to Gi/o proteins. researchgate.net The activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This pathway can have inhibitory or modulatory effects on neuronal activity.
Gs: While less common, there is some evidence to suggest that orexin receptors can also couple to Gs proteins, which would lead to the stimulation of adenylyl cyclase and an increase in cAMP levels.
The ability of orexin receptors, particularly OX2R, to couple to multiple G protein subtypes highlights the complexity and versatility of orexin signaling. frontiersin.org
Regulation of Ion Channels (e.g., Non-Selective Cation Channels, Potassium Channels, HCN Channels)
A key consequence of orexin receptor activation is the modulation of various ion channels, which directly impacts the electrical activity of neurons.
Non-Selective Cation Channels: this compound, acting through its receptors, can activate non-selective cation channels, leading to the influx of positively charged ions such as sodium (Na+) and calcium (Ca2+). This influx causes membrane depolarization and increases neuronal excitability.
Potassium Channels: this compound has been shown to inhibit certain types of potassium (K+) channels. wikipedia.org Specifically, the activity of some "tandem pore" potassium channels is suppressed by orexin signaling. wikipedia.org By closing these K+ channels, the efflux of potassium is reduced, which also contributes to membrane depolarization and increased neuronal firing.
Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels: this compound can also modulate the activity of HCN channels, which are involved in setting the resting membrane potential and in rhythmic firing of some neurons. The effect of orexin on HCN channels can be complex and may vary depending on the specific neuronal population.
Through the regulation of these and other ion channels, this compound exerts a powerful excitatory influence on a wide range of neurons throughout the brain, underpinning its critical role in promoting and maintaining wakefulness.
Phospholipase C (PLC) and Calcium Signaling Cascades
The binding of this compound to its primary receptor, the Orexin-1 Receptor (OX1R), a G protein-coupled receptor (GPCR), predominantly initiates signaling through the Gq/11 protein pathway. acs.orgnih.gov This activation triggers the effector enzyme Phospholipase C (PLC). nih.govnih.gov PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.orgwikipedia.org
The generation of IP3 leads to a rapid, transient increase in intracellular calcium concentration ([Ca2+]i). nih.gov IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which functions as an intracellular calcium store, causing the release of Ca2+ into the cytosol. nih.gov This initial release is often followed by a more sustained phase of elevated [Ca2+]i, which is primarily dependent on the influx of extracellular calcium. nih.govnih.gov
This compound-induced activation of the PLC-PKC pathway can upregulate voltage-gated L-type and N-type calcium channels, facilitating this extracellular influx. nih.govnih.govfrontiersin.org Studies in prefrontal cortex neurons have shown that the this compound-induced elevation of [Ca2+]i is dependent on this influx via L-type calcium channels, which is activated by the intracellular PLC-PKC signaling pathway. nih.govfrontiersin.org Similarly, in dopamine (B1211576) neurons of the ventral tegmental area (VTA), this compound increases [Ca2+]i through the activation of L- and N-type Ca2+ channels, a process that is abolished by PLC inhibitors. nih.gov This elevation of cytosolic calcium is a hallmark of this compound receptor activation and serves as a critical signal for downstream cellular responses, including neuronal excitation and activation of various protein kinases. frontiersin.orgwikipedia.org
| Key Component | Role in this compound Signaling | Supporting Evidence |
| This compound | Initiates the signaling cascade by binding to OX1R. | Binds to Gq-coupled OX1R to activate downstream pathways. acs.org |
| OX1R | G protein-coupled receptor that activates Gq/11 proteins. | Activation leads to PLC stimulation. nih.gov |
| Phospholipase C (PLC) | Catalyzes the breakdown of PIP2 into IP3 and DAG. | Inhibition of PLC abolishes the Ca2+ response to this compound. frontiersin.orgnih.govnih.gov |
| IP3 | Mobilizes calcium from intracellular stores (endoplasmic reticulum). | Triggers the initial, rapid peak in cytosolic Ca2+. nih.govwikipedia.org |
| Calcium (Ca2+) | Acts as a crucial second messenger. | Elevation in [Ca2+]i results from both intracellular release and extracellular influx. nih.govnih.gov |
Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK) Activation
Downstream of G protein activation and calcium signaling, this compound stimulates the Mitogen-Activated Protein Kinase (MAPK) cascades, particularly the Extracellular Signal-Regulated Kinase (ERK) pathway (also known as ERK1/2). nih.govbioscientifica.com The activation of ERK is a key event in mediating some of the longer-term effects of this compound, such as regulation of gene expression and cell growth. bioscientifica.com
The signaling to MAPK/ERK is complex and can be initiated through multiple G-protein pathways, including Gq, Gs, and to a lesser extent, Gi. nih.gov Research in human adrenal H295R cells demonstrates that this compound rapidly and transiently phosphorylates (activates) ERK1/2 and p38 MAPK, primarily via Gq and Gs proteins. nih.govbioscientifica.com This activation is often dependent on upstream signals, including the influx of calcium and the activation of Protein Kinase C (PKC). diva-portal.org Studies have shown that Ca2+ influx is obligatory for the this compound-mediated activation of ERK. diva-portal.org
Furthermore, β-arrestins, proteins typically involved in receptor desensitization, can act as scaffolds for signaling complexes that lead to ERK activation. frontiersin.orgnih.gov Evidence suggests that β-arrestin2 plays a role in this compound signaling through ERK pathways, as a mutant OX1R with reduced β-arrestin2 recruitment showed diminished and shortened ERK1/2 phosphorylation. frontiersin.orgnih.gov In some cell types, this compound treatment induces the phosphorylation of MEK1/2, the upstream kinase that activates ERK1/2. nih.gov This highlights the multifaceted nature of this compound signaling, where the peptide can engage various intracellular pathways to regulate neuronal function. frontiersin.orgnih.gov
Protein Kinase C (PKC) Involvement
Protein Kinase C (PKC) is a pivotal enzyme in the this compound signaling cascade, acting as a direct downstream effector of the PLC pathway. nih.gov Activated by diacylglycerol (DAG), one of the two messengers produced by PLC, PKC plays a crucial role in translating the initial receptor binding event into a variety of cellular actions. nih.govfrontiersin.org
The involvement of PKC is evident across multiple neuronal populations. For instance, in dopamine neurons of the ventral tegmental area and primary sensory neurons, the this compound-induced increase in intracellular calcium is mediated by a PLC- and PKC-dependent mechanism. nih.govnih.gov The application of PKC inhibitors, such as calphostin C or chelerythrine (B190780) chloride, abolishes these calcium responses, while PKC activators can mimic the effect of this compound. nih.govnih.govnih.gov
PKC activation serves as a critical link to further downstream signaling. It is often required for the activation of voltage-gated calcium channels, contributing to the sustained calcium influx that follows the initial release from internal stores. nih.govnih.gov Moreover, PKC can phosphorylate a wide range of substrate proteins, including ion channels and other kinases, thereby modulating their activity. nih.gov In some contexts, PKC is an upstream regulator of the MAPK/ERK pathway, indicating a sequential activation where this compound triggers PLC, which activates PKC, which in turn contributes to the activation of ERK. diva-portal.orgresearchgate.net This PLC/PKC pathway is fundamental for many of the physiological effects of this compound. nih.gov
This compound Modulation of Neuronal Excitability and Synaptic Plasticity
This compound generally functions as an excitatory neuropeptide, increasing the firing rate and activity of neurons in numerous brain regions. wikipedia.orgphysiology.org This excitatory action is achieved through a combination of postsynaptic and presynaptic mechanisms that ultimately enhance neuronal depolarization and modulate the strength of synaptic connections. nih.gov
Postsynaptic Depolarization Mechanisms
This compound directly excites neurons by causing a slow membrane depolarization. nih.govnih.gov This effect is postsynaptic, as it persists even in the presence of tetrodotoxin (B1210768) (TTX), a blocker of action potential-dependent synaptic transmission. physiology.orgnih.gov The primary mechanism underlying this depolarization involves the activation of a non-selective cationic conductance. nih.gov This allows the influx of positively charged ions, primarily Na+ and to some extent Ca2+, which drives the membrane potential towards the threshold for firing an action potential. nih.govnih.gov
In addition to activating non-selective cation channels, this compound-induced depolarization can be mediated by the inhibition of certain potassium (K+) channels and the activation of the Na+/Ca2+ exchanger operating in its reverse mode (bringing Ca2+ in). nih.govkarger.com The reduction in outward K+ current, combined with the increase in inward cationic current, leads to a robust and sustained depolarization, making the neuron more excitable. karger.com
| Mechanism | Description | Ion(s) Involved |
| Non-Selective Cation Channels (NSCCs) | Activation of these channels allows an inward flow of positive ions, causing depolarization. | Na+, Ca2+ |
| Inhibition of K+ Channels | Reduction of outward K+ leak currents, which helps to raise the resting membrane potential. | K+ |
| Na+/Ca2+ Exchanger | Activation of the exchanger in reverse mode leads to Ca2+ influx and subsequent depolarization. | Na+, Ca2+ |
Presynaptic Neurotransmitter Release Modulation
This compound also modulates synaptic transmission by acting on presynaptic terminals to alter the release of other neurotransmitters. Its effects can be both excitatory and inhibitory, depending on the synapse and the neurotransmitter involved.
This compound has been shown to enhance the release of the primary excitatory neurotransmitter, glutamate (B1630785). nih.gov In magnocellular neurons of the paraventricular nucleus, this compound increases the frequency and amplitude of excitatory postsynaptic currents (EPSCs), an effect attributed to the activation of presynaptic glutamate interneurons. nih.gov
Long-Term Potentiation (LTP) Effects
Long-term potentiation (LTP) is a form of synaptic plasticity characterized by a persistent strengthening of synapses following high-frequency stimulation, and it is considered a cellular correlate of learning and memory. khanacademy.orgyoutube.com this compound has been shown to modulate hippocampal LTP, although its effects can be complex and bidirectional. nih.gov
In slices of the mouse hippocampus, this compound at moderate concentrations (≥30 nM) can attenuate or inhibit the induction of LTP at the Schaffer Collateral-CA1 synapse, an effect mediated by the OX1 receptor. nih.gov In contrast, at very low, sub-nanomolar concentrations (1 pM), this compound can prevent the reversal of LTP (a process called depotentiation), effectively restoring or stabilizing the potentiated state. nih.gov This restorative effect involves both OX1 and OX2 receptors and their downstream signaling pathways, including PLC and adenylyl cyclase-PKA. nih.gov
The ability of this compound to modulate LTP suggests that the orexin system plays a significant role in the cognitive processes of learning and memory. nih.gov The endogenous orexin system appears to have a modulatory influence on synaptic plasticity, and its interaction with other systems, like the endocannabinoid system, may contribute to these effects. nih.gov These findings indicate that this compound does not simply act as an on/off switch but rather as a fine-tuner of synaptic strength, with its influence depending on its concentration and the state of the neural network. nih.gov
Neuroanatomical Substrates of the Orexin System
Localization of Orexin (B13118510) A-Producing Neurons
Lateral Hypothalamic Area and Adjacent Regions
The production of orexin A is exclusively confined to a specific population of neurons located within the hypothalamus. droracle.ai The cell bodies of these orexin-producing neurons are found in the lateral hypothalamic area (LHA), the perifornical area, and the posterior hypothalamus. nih.govmdpi.comnih.gov While the neuronal cell bodies are restricted to these hypothalamic regions, their axonal projections are widespread, extending throughout the central nervous system. droracle.aimdpi.com In humans, the number of these specialized neurons is estimated to be between 30,000 and 70,000. frontiersin.org
Widespread Orexinergic Projections Throughout the Neuraxis
The influence of the orexin system is extensive, owing to the widespread projections of orexin-producing neurons. These neurons both receive inputs from and project to a multitude of brain regions, allowing for the integration of various physiological signals.
Afferent Inputs to Orexin Neurons (e.g., from metabolic, limbic, and circadian centers)
Orexin neurons act as integrators of various internal and external stimuli. They receive afferent inputs from several key brain regions, including:
Metabolic Centers: The arcuate nucleus of the hypothalamus, which plays a crucial role in monitoring peripheral metabolic signals, sends projections to orexin neurons. frontiersin.org These neurons are also sensitive to peripheral hormones like leptin and ghrelin, as well as metabolites such as glucose and amino acids, allowing them to respond to the body's energy status. frontiersin.org
Limbic System: Orexin neurons receive input from limbic structures such as the lateral septum and the bed nucleus of the stria terminalis, suggesting a role in modulating arousal in response to emotional and stressful stimuli. nih.gov
Circadian Centers: The suprachiasmatic nucleus (SCN), the master circadian pacemaker, influences orexin neuron activity, though this input is often relayed through other hypothalamic nuclei like the subparaventricular zone and the dorsomedial nucleus. nih.govtaylorfrancis.com This connection allows for the alignment of wakefulness and other orexin-mediated functions with the daily light-dark cycle.
Efferent Projections to Key Brain Regions
The efferent projections of orexin neurons are remarkably widespread, innervating numerous brain regions critical for arousal, motivation, and homeostasis. mdpi.comresearchgate.net These projections target key nuclei involved in regulating wakefulness and other functions:
Brainstem Monoaminergic Nuclei: Orexin neurons send dense projections to the locus coeruleus (norepinephrine), dorsal raphe nucleus (serotonin), and tuberomammillary nucleus (histamine). frontiersin.orgresearchgate.netnih.gov Activation of these nuclei is fundamental for promoting and maintaining a state of wakefulness.
Basal Forebrain: Projections to the basal forebrain, including cholinergic and GABAergic neurons, are crucial for cortical activation and attention. nih.govnih.gov
Amygdala and Hippocampus: Innervation of the amygdala and hippocampus suggests a role for orexin in modulating emotional responses and memory processes. researchgate.net
Prefrontal Cortex: Orexinergic projections to the medial prefrontal cortex are involved in cognitive functions and attention. researchgate.netnih.gov
Ventral Tegmental Area (VTA): The VTA, a key component of the brain's reward circuitry, receives significant orexinergic input, implicating orexin in motivation and reward-seeking behaviors. researchgate.netnih.gov
Interactive Data Table: Efferent Projections of Orexin Neurons
| Target Region | Key Functions |
| Locus Coeruleus | Arousal, attention, vigilance |
| Dorsal Raphe Nucleus | Mood, sleep-wake cycle, arousal |
| Tuberomammillary Nucleus | Wakefulness, arousal |
| Basal Forebrain | Cortical activation, attention, learning |
| Amygdala | Emotion, fear, anxiety |
| Hippocampus | Learning, memory |
| Prefrontal Cortex | Executive function, decision-making, attention |
| Ventral Tegmental Area | Reward, motivation, addiction |
Distribution Patterns of Orexin Receptor Subtypes (OX1R and OX2R)
The physiological effects of this compound are mediated through its binding to two G protein-coupled receptors: the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R). nih.gov These receptors exhibit distinct but partially overlapping distribution patterns throughout the brain, which contributes to the diverse functions of the orexin system. nih.gov
Regional and Cellular Specificity of Receptor Expression
The expression of OX1R and OX2R is highly specific at both the regional and cellular levels, leading to differential effects of this compound in various brain circuits.
OX1R: This receptor shows a higher affinity for this compound than for orexin B. nih.gov It is preferentially expressed in regions like the locus coeruleus. frontiersin.orgnih.gov In the human hypothalamus, OX1R is prominently found in the lateral hypothalamic area, lateral preoptic nucleus, supraoptic nucleus, dorsomedial nucleus, ventromedial nucleus, and paraventricular nucleus. nih.gov
OX2R: This receptor binds both this compound and orexin B with similar affinities. nih.gov It is the predominant receptor subtype in the tuberomammillary nucleus. frontiersin.orgnih.gov
In some brain areas, such as the ventral tegmental area, both OX1R and OX2R are co-expressed. nih.gov The dorsal raphe nucleus also expresses both receptor subtypes. researchgate.net However, in many regions, OX1R and OX2R are expressed in different cell types, such as distinct populations of glutamatergic and GABAergic neurons. nih.gov This differential expression allows for a fine-tuning of orexin's modulatory influence on various neuronal circuits. For instance, in the motor cortex, OX1R is primarily located in cortical layers III and IV, while OX2R is mainly found in layers V and VI, suggesting distinct roles in the modulation of motor output. mdpi.com
Interactive Data Table: Orexin Receptor Distribution and Characteristics
| Receptor | Primary Ligand Affinity | Predominant Location Examples | Key Associated Functions |
| OX1R | This compound | Locus Coeruleus, Human Hypothalamic Nuclei | Arousal, reward, emotion, autonomic regulation |
| OX2R | This compound and Orexin B | Tuberomammillary Nucleus | Sleep-wake control |
Physiological Functions and Neuromodulatory Roles of Orexin a
Regulation of Sleep-Wake States and Arousal
Orexin (B13118510) A is a cornerstone of the neural circuitry that governs arousal and the stability of sleep-wake states. nih.gov The orexin system acts as a master regulator, promoting consolidated periods of wakefulness and preventing abrupt transitions between sleep and wakefulness. nih.gov
Promotion of Wakefulness and Vigilance
Orexin A is a powerful promoter of wakefulness and heightened vigilance. fpwr.org The activity of orexin-producing neurons is at its peak during active wakefulness and significantly diminishes during periods of rest and sleep. annualreviews.org These neurons are highly responsive to stimuli that necessitate an aroused state, such as stress and rewarding experiences. nih.gov The release of this compound leads to an increase in wakefulness and a corresponding decrease in both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. nih.govnih.gov This is achieved through the direct excitatory influence of orexin neurons on various arousal-promoting centers within the brain. nih.gov
Stabilization of Sleep-Wake Transitions
A crucial function of this compound is to stabilize the transitions between sleeping and waking states. nih.gov In a healthy individual, the orexin system ensures that these transitions are not erratic or inappropriate. The loss of orexin neurons, a hallmark of the neurological disorder narcolepsy, results in a profound inability to maintain stable sleep-wake states. nih.gov This leads to the classic symptoms of narcolepsy, including excessive daytime sleepiness and cataplexy, a sudden loss of muscle tone while awake. nih.gov This underscores the critical role of this compound in maintaining distinct and consolidated states of consciousness. nih.gov
Interactions with Ascending Arousal Systems (e.g., Cholinergic, Monoaminergic Pathways)
This compound orchestrates its arousal-promoting effects through extensive communication with other key ascending arousal systems. nih.govnih.gov Orexin neurons project to and excite several critical wakefulness-promoting nuclei, including:
Cholinergic neurons: Located in the basal forebrain and the pedunculopontine and laterodorsal tegmental nuclei, these neurons are vital for cortical activation and arousal. nih.govnih.gov
Monoaminergic neurons: This group includes:
Noradrenergic neurons in the locus coeruleus (LC), which are central to vigilance and attention. nih.govmhmedical.com
Dopaminergic neurons in the ventral tegmental area (VTA), which are involved in motivation and reward, thereby contributing to wakefulness. researchgate.net
Serotonergic neurons in the dorsal raphe nucleus, which play a complex role in modulating the sleep-wake cycle. mhmedical.com
Histaminergic neurons in the tuberomammillary nucleus (TMN), a primary source of arousal signals to the cortex. nih.gov
Through the activation of these diverse systems, this compound ensures a coordinated and sustained state of wakefulness. nih.gov
Orchestration of Energy Homeostasis and Metabolism
Beyond its role in sleep, this compound is a pivotal regulator of the body's energy balance. nih.govresearchgate.net It integrates signals related to nutritional status to modulate feeding behavior and metabolism, ensuring that wakefulness is promoted when the body requires energy. nih.gov
Modulation of Feeding Behavior (e.g., Food Seeking, Appetite Regulation)
This compound significantly influences feeding behavior, generally acting as a stimulant for food intake. numberanalytics.comnih.gov The activity of orexin neurons is heightened during periods of fasting and low blood sugar. annualreviews.org Administration of this compound has been shown to increase food consumption. numberanalytics.com This suggests that this compound is involved in both the homeostatic and hedonic aspects of eating, driving the motivation to seek and consume food, a behavior intrinsically linked to an aroused state. nih.gov
Interplay with Peripheral Metabolic Cues (e.g., Leptin, Ghrelin, Glucose)
The orexin system is highly attuned to peripheral metabolic signals, positioning it as a critical link between the body's energy status and central nervous system functions. capes.gov.brresearchgate.net Key interactions with metabolic cues are summarized in the table below.
| Metabolic Cue | Source | Effect on Orexin Neurons | Consequence for Behavior |
| Leptin | Adipose (fat) tissue | Inhibitory | Suppresses appetite nih.gov |
| Ghrelin | Stomach | Activatory | Stimulates appetite and food intake nih.govnih.gov |
| Glucose | Bloodstream | Low levels are activatory | Promotes wakefulness and food-seeking researchgate.net |
This intricate interplay allows the this compound system to dynamically adjust arousal and feeding behaviors in response to the body's immediate energy requirements. nih.govnih.gov
Influence on Glucose Homeostasis
This compound plays a significant and complex role in the regulation of whole-body glucose metabolism. Its influence is multifaceted, involving direct effects on pancreatic hormone secretion, modulation of hepatic glucose production, and interaction with peripheral tissues. Emerging evidence indicates that this compound can exert both glucose-lowering and glucose-elevating effects, depending on the experimental context and site of action. eijppr.comencyclopedia.pub
Centrally, the hypothalamic orexin system is crucial for maintaining glucose homeostasis. encyclopedia.pub Orexin neurons are sensitive to fluctuations in glucose levels; their activity is stimulated by hypoglycemia and inhibited by hyperglycemia. nih.govwikipedia.org This positions the orexin system as a key integrator of metabolic signals, capable of initiating adaptive responses to changes in energy status. nih.gov Central administration of this compound has been shown to acutely increase blood glucose levels, an effect attributed to the promotion of hepatic glucose production via the sympathetic nervous system. nih.govresearchgate.net Studies in rats have demonstrated that intracerebroventricular injection of this compound increases endogenous glucose production (EGP), an effect preventable by hepatic sympathetic denervation. nih.gov This central action highlights a role for this compound in mobilizing glucose stores when required.
Conversely, this compound also participates in processes that lower blood glucose. It has been shown to potentiate glucose-stimulated insulin (B600854) secretion from pancreatic beta-cells. eneuro.orgnih.gov This insulinotropic effect is mediated through the Orexin 1 receptor (OX1R) and involves an increase in intracellular calcium levels. eneuro.orgnih.gov In addition to stimulating insulin release, this compound has been found to inhibit the secretion of glucagon (B607659), a hormone that raises blood glucose levels. eneuro.orgnih.govpnas.org This dual action on the endocrine pancreas—promoting insulin and suppressing glucagon—contributes to improved glucose control. eneuro.orgnih.gov Furthermore, this compound can directly influence peripheral tissues, such as adipocytes, to stimulate glucose uptake. eijppr.com
The expression of orexin and its receptors is also found within the endocrine pancreas itself, suggesting a local, paracrine role in modulating islet hormone secretion to maintain glucose balance during different metabolic states, such as fasting. nih.govnih.govresearchgate.net Research in rodent models of diabetes and insulin resistance suggests that dysregulation of the orexin system may contribute to metabolic disease. nih.gov For instance, orexin gene expression is downregulated in hyperglycemic diabetic mice, and a decline in Orexin 2 receptor (OX2R) levels is seen with aging, potentially exacerbating insulin resistance. nih.gov
Table 1: Research Findings on the Influence of this compound on Glucose Homeostasis
| Aspect of Glucose Homeostasis | Effect of this compound | Key Research Findings (Animal Models) | Citation(s) |
| Pancreatic Insulin Secretion | Stimulatory | Potentiates glucose-stimulated insulin secretion from isolated mouse and rat pancreatic islets. | eneuro.orgnih.gov |
| Pancreatic Glucagon Secretion | Inhibitory | Decreases plasma glucagon levels in mice following a glucose load; inhibits glucagon secretion from perfused rat pancreas. | nih.govpnas.org |
| Hepatic Glucose Production (EGP) | Stimulatory (Central Action) | Central administration increases EGP in rats, an effect mediated by the sympathetic nervous system. | nih.govresearchgate.net |
| Blood Glucose Levels | Dual (Context-Dependent) | Central administration can elevate blood glucose. Exogenous administration can lower blood glucose by enhancing insulin and decreasing glucagon. | eijppr.comencyclopedia.pubnih.govnih.gov |
| Peripheral Glucose Uptake | Stimulatory | Stimulates glucose uptake in 3T3-L1 adipocytes and primary rat adipocytes. | eijppr.com |
| Orexin System in Diabetes | Dysregulated | Orexin gene expression is downregulated in hyperglycemic db/db mice. Orexin deficiency can exacerbate insulin resistance. | nih.gov |
Regulation of Thermogenesis and Energy Expenditure (e.g., Brown Adipose Tissue function)
This compound is a significant contributor to the regulation of energy expenditure, partly through its influence on thermogenesis, the process of heat production. nih.gov This function is closely linked to its role in arousal and is mediated primarily through the central nervous system's control over sympathetic outflow to peripheral tissues, most notably brown adipose tissue (BAT). nih.goveneuro.org
Studies using animal models have provided substantial evidence for this role. Injection of this compound into the cerebral ventricles of rats increases BAT sympathetic nerve activity and temperature. eneuro.org Conversely, mice lacking orexin are reported to have impaired BAT thermogenesis. nih.gov Furthermore, orexin is implicated not only in the activation of BAT but also in its development and differentiation. nih.gov Orexin-deficient mice exhibit BAT dysfunction, with brown preadipocytes showing an undifferentiated appearance and a failure to support cold-induced thermogenesis. nih.gov
Table 2: Research Findings on this compound's Role in Thermogenesis and Energy Expenditure
| Parameter | Effect of this compound | Key Research Findings (Animal Models) | Citation(s) |
| Body Temperature | Increases | Central administration of this compound increases core body temperature in a dose-responsive manner in rats. | nih.gov |
| Brown Adipose Tissue (BAT) Thermogenesis | Activates/Modulates | Central this compound injection increases BAT sympathetic nerve activity and temperature. Orexin appears to facilitate ongoing sympathetic activity to BAT. | eneuro.org |
| BAT Development | Promotes | Orexin is suggested to be required for the proper development and differentiation of BAT. Orexin-deficient mice show BAT dysfunction. | nih.govnih.gov |
| Uncoupling Protein (UCP) Expression | Modulates | Central this compound up-regulates UCP3 mRNA in skeletal muscle. Stress-induced UCP1 expression in BAT is blunted in orexin neuron-ablated mice. | nih.govnih.gov |
| Energy Expenditure | Increases | Orexin potently enhances energy expenditure through stimulation of sympathetic activation and locomotor activity. | nih.gov |
| Orexin Deficiency | Impairs Thermogenesis | Orexin-deficient mice have impaired BAT thermogenesis and are sensitive to obesity due to BAT dysfunction. | nih.govnih.gov |
Modulation of Stress Responses and Emotional Processing
Activation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis
This compound is a potent activator of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary neuroendocrine system for managing stress. encyclopedia.pubnih.gov Orexin neurons, located in the hypothalamus, project to key nuclei involved in the HPA response, including the paraventricular nucleus of the hypothalamus (PVN), where corticotropin-releasing hormone (CRH) is synthesized. encyclopedia.pubnih.gov
Research in animal models has consistently demonstrated that central administration of this compound stimulates the HPA axis at multiple levels. Intracerebroventricular (i.c.v.) injection of this compound in rats leads to a rapid and significant increase in the plasma concentrations of both adrenocorticotropic hormone (ACTH) from the pituitary gland and corticosterone (B1669441) (the primary glucocorticoid in rodents) from the adrenal glands. nih.govnih.gov This response involves the stimulation of both CRH and arginine vasopressin (AVP) expression in the PVN, two key secretagogues for ACTH. nih.gov The stimulatory effect of this compound on CRH release appears to be mediated, at least in part, through the release of neuropeptide Y (NPY). nih.gov
Beyond its central actions, this compound can also exert direct effects on the adrenal glands. Studies using dispersed rat and human adrenocortical cells have shown that this compound directly stimulates the secretion of glucocorticoids (corticosterone in rats, cortisol in humans). nih.govnews-medical.net This effect is mediated through the Orexin 1 receptor (OX1R) and involves the activation of the adenylate cyclase/protein kinase A (PKA) signaling pathway, a mechanism shared with ACTH. nih.govnih.govnews-medical.net However, this compound's action is independent of the ACTH receptor. nih.govnews-medical.net
The Orexin 2 receptor (OX2R) also plays a crucial role, particularly in the pituitary and in response to psychological stress. OX2Rs are predominantly expressed in the PVN and in pituitary corticotrope cells (AtT20 cells). eijppr.comnih.gov In these cells, this compound has been shown to enhance the expression of CRH receptor type 1 (CRHR1), thereby amplifying the cell's response to CRH and leading to increased transcription of the ACTH precursor, pro-opiomelanocortin (POMC). nih.gov Furthermore, selective blockade of OX2R has been shown to prevent stress-induced ACTH release in mice, highlighting the specific importance of this receptor subtype in mediating the HPA axis response to stressors. eijppr.com
Table 3: Research Findings on this compound Activation of the HPA Axis
| HPA Axis Component | Effect of this compound | Key Research Findings (Animal/In Vitro Models) | Citation(s) |
| CRH & AVP Neurons (Hypothalamus) | Stimulatory | I.c.v. This compound increases CRF and AVP mRNA in the rat PVN. Stimulates CRF release from hypothalamic explants. | nih.govnih.gov |
| ACTH (Pituitary) | Stimulatory | I.c.v. This compound increases plasma ACTH in rats. | nih.govnih.gov |
| Corticosterone/Cortisol (Adrenal Glands) | Stimulatory | I.c.v. and subcutaneous injections increase plasma corticosterone in rats. Directly stimulates corticosterone/cortisol secretion from rat and human adrenocortical cells. | nih.govnih.govnews-medical.net |
| Orexin Receptor Involvement | OX1R and OX2R | Direct adrenal stimulation is mediated by OX1R. Stress-induced ACTH release is prevented by OX2R antagonists. | eijppr.comnews-medical.net |
| Mechanism of Action | Central and Peripheral | Centrally involves stimulation of CRF/AVP release. Peripherally involves direct action on adrenal cortex via the adenylate cyclase/PKA pathway. | nih.govnih.govnih.govnews-medical.net |
Influence on Sympathetic Nervous System Activity
This compound exerts a powerful excitatory influence on the sympathetic nervous system (SNS), a key component of the autonomic nervous system responsible for "fight-or-flight" responses. nih.gov This sympathoexcitatory role is integral to this compound's function in promoting arousal, energy expenditure, and cardiovascular responses. nih.govnih.gov The activation is generalized, affecting sympathetic outflow to a variety of peripheral organs. nih.gov
Central administration of this compound has been shown to robustly increase sympathetic nerve activity (SNA). nih.goveneuro.org For example, microinjection of this compound into the paraventricular nucleus (PVN) of the hypothalamus in rats significantly increases both splanchnic SNA (innervating abdominal organs) and renal SNA (innervating the kidneys). eneuro.org This effect is attenuated by antagonists for the Orexin 1 receptor (OX1R), indicating a primary role for this receptor subtype in mediating the central sympathoexcitatory actions of this compound. eneuro.org The increased sympathetic outflow results in measurable physiological changes, including elevations in heart rate, blood pressure, and body temperature. nih.gov
The mechanism of action involves the stimulation of key brain regions that control autonomic function. Orexin neurons project to and excite noradrenergic neurons in the locus coeruleus (LC), a principal source of norepinephrine (B1679862) in the brain. nih.govnih.gov this compound increases the firing rate of LC neurons and evokes norepinephrine release from cerebrocortical slices, an effect that is also time- and concentration-dependent. nih.govnih.gov This modulation of the noradrenergic system is a critical pathway through which this compound influences arousal and sympathetic tone. nih.gov
The connection between this compound and the SNS is also relevant to its metabolic functions. The previously discussed role of this compound in stimulating BAT thermogenesis and hepatic glucose production is directly mediated by an increase in sympathetic outflow to these tissues. nih.gov Furthermore, recent research suggests a link between this compound-induced sympathetic activation and neuroinflammation, showing that central this compound increases the expression of proinflammatory cytokines in the PVN, a pathway that may contribute to the regulation of SNA. eneuro.org
Table 4: Research Findings on this compound's Influence on the Sympathetic Nervous System
| Target/Parameter | Effect of this compound | Key Research Findings (Animal Models) | Citation(s) |
| General Sympathetic Nerve Activity (SNA) | Increases | Central administration produces a generalized activation of the SNS. | nih.gov |
| Renal & Splanchnic SNA | Increases | Microinjection into the PVN increases renal and splanchnic SNA in rats, an effect blocked by an OX1R antagonist. | eneuro.org |
| Cardiovascular Function | Increases | Central administration increases heart rate and arterial blood pressure. | nih.govnih.gov |
| Norepinephrine (NE) Release | Stimulates | Evokes NE release from rat cerebrocortical slices. Infusion into the locus coeruleus (LC) triggers NE release in the dentate gyrus. | nih.govnih.gov |
| Locus Coeruleus (LC) Activity | Excites | Increases the firing frequency of LC noradrenergic neurons, primarily via OX1R. | nih.gov |
| Proinflammatory Cytokines | Increases | Central administration increases mRNA levels of IL-1β, IL-6, and TNF-α in the PVN, linked to SNA regulation. | eneuro.org |
Regulation of Anxiety-Like Behaviors in Animal Models
The orexin system, and specifically this compound, is significantly involved in the modulation of emotional states, with a predominant role in promoting anxiety-like behaviors. nih.govnih.gov This function is consistent with its broader role in arousal and vigilance, as heightened states of alertness are often intertwined with anxiety. Research using various animal models and behavioral tests has largely pointed towards an anxiogenic (anxiety-producing) effect of this compound. nih.gov
Standardized behavioral paradigms are used to assess anxiety in rodents, such as the elevated plus maze (EPM) and the light-dark box test. wikipedia.orgnsf.gov In the EPM, a reduction in the time spent in the open, exposed arms is indicative of anxiety. nsf.gov In the social interaction (SI) test, reduced interaction time with an unfamiliar partner is also interpreted as an anxiety-like behavior. nih.gov Studies have shown that direct microinjection of this compound into specific brain regions known to regulate fear and anxiety, such as the bed nucleus of the stria terminalis (BNST), is sufficient to induce anxiety-like responses in rats in both the EPM and SI tests. nih.gov For instance, rats receiving this compound in the BNST spent significantly more time in the closed arms of the EPM. nih.gov Similar anxiogenic effects have been reported following this compound injections into the central amygdala and the paraventricular nucleus of the thalamus. eijppr.comnih.gov
The neurobiological mechanisms underlying these effects involve the activation of orexin receptors, particularly the Orexin 1 receptor (OX1R), in these limbic structures. eijppr.comresearchgate.net The anxiogenic action of this compound in the BNST appears to be dependent on its interaction with the glutamatergic system, as the effects can be blocked by NMDA receptor antagonists. nih.gov
Conversely, blocking the orexin system often produces anxiolytic (anxiety-reducing) effects. Orexin receptor antagonists, especially those selective for OX1R, have been shown to attenuate stress-induced anxiety responses. nih.gov However, the effect of these antagonists on basal anxiety levels is less consistent, with some studies reporting no change in behavior in standard tests like the EPM. nih.govnih.gov This suggests that orexin antagonists may be most effective at reducing anxiety when it is heightened by a potent stressor, rather than altering baseline anxiety. nih.gov
Table 5: Research Findings on this compound and Anxiety-Like Behaviors in Animal Models
| Behavioral Test | Effect of this compound Administration | Brain Region Implicated | Key Research Findings | Citation(s) |
| Elevated Plus Maze (EPM) | Anxiogenic | Bed Nucleus of the Stria Terminalis (BNST), Central Amygdala (CeA) | This compound injection into the BNST or CeA decreased time spent in open arms. | eijppr.comnih.gov |
| Social Interaction (SI) Test | Anxiogenic | Bed Nucleus of the Stria Terminalis (BNST) | This compound injection into the BNST significantly reduced social interaction time in rats. | nih.gov |
| Open Field Test | Anxiolytic (in CeA) | Central Amygdala (CeA) | One study reported that bilateral microinjection of Orexin-A into the central amygdala induced anxiolytic-like behaviors. | eijppr.com |
| Neuronal Activity | Excitatory | Bed Nucleus of the Stria Terminalis (BNST), Central Amygdala (CeA) | This compound induces depolarization and action potentials in a subset of BNST and CeA neurons. | eijppr.comnih.gov |
| Orexin Receptor Antagonism | Anxiolytic (Stress-Induced) | General/Systemic | OX1R antagonists attenuate autonomic and behavioral responses to stress but may not alter basal anxiety levels. | nih.govnih.gov |
Role in Adaptive Responses to Acute and Repeated Stressors
This compound is a critical mediator of the body's adaptive responses to stressful stimuli, orchestrating behavioral and physiological changes required to cope with challenges. nih.gov Its role, however, is complex and appears to differ significantly between acute (short-term) and repeated (chronic) stress exposure. nih.gov
In response to acute stressors, the orexin system is generally activated. nih.gov Acute stress increases the activity of orexin neurons and stimulates the release of this compound. nih.govnih.gov This, in turn, promotes key adaptive responses: it activates the HPA axis and the sympathetic nervous system, leading to the release of stress hormones and a state of heightened physiological arousal. nih.goveneuro.org It also drives stress-related behaviors like increased vigilance and locomotion, which are essential for an organism to react to an immediate threat. nih.gov The role of this compound in the acute stress response is therefore largely considered to be activating and essential for mobilizing the body's resources. nih.gov
The function of the orexin system in the context of repeated or chronic stress is more nuanced and depends on factors such as the nature of the stressor, the ability of the animal to habituate, and individual differences in coping styles. nih.goveneuro.org Habituation is an adaptive process where the physiological response to a repeated, predictable stressor diminishes over time. In animal models where habituation to a repeated stressor (like restraint) occurs, orexin system function tends to decrease. nih.gov For example, after five days of repeated restraint, orexin neuronal activation and cerebrospinal fluid levels of this compound were found to be reduced in rats. nih.gov
Conversely, in stress paradigms where habituation is prevented, such as unpredictable chronic mild stress, orexin neurons remain activated. nih.gov Furthermore, the role of orexin appears to be linked to stress vulnerability and resilience. eneuro.orgnih.gov In social defeat stress models, rats that adopt a passive, vulnerable coping style show higher levels of prepro-orexin mRNA compared to those that adopt an active, resilient coping style. eneuro.orgnih.gov Critically, experimentally inhibiting orexin neurons in vulnerable rats was shown to promote a resilient phenotype, increasing social interaction and reducing depressive-like behaviors. eneuro.orgnih.gov This suggests that lower orexin system function contributes to resilience against the negative consequences of repeated stress. eneuro.orgnih.gov The effects of this compound administration in chronically stressed animals can also be bimodal, inducing antidepressant-like effects in stress-susceptible mice while producing anxiogenic effects in resilient mice. nih.gov
Table 6: Research Findings on this compound's Role in Adaptive Stress Responses
| Stressor Type | Orexin System Response | Behavioral/Physiological Outcome | Key Research Findings (Animal Models) | Citation(s) |
| Acute Stress | Activation | Increased HPA and SNS activity; promotion of arousal and stress-related behaviors. | Acute stress increases activation of orexin neurons. Central this compound administration mimics acute stress responses. | nih.govnih.gov |
| Repeated Stress (with Habituation) | Decreased Activity | Associated with habituation of the HPA axis response. | Orexin neuronal activation and CSF levels decrease with repeated restraint stress in rats. | nih.gov |
| Repeated Stress (without Habituation) | Increased Activity | Associated with a failure to habituate. | Unpredictable chronic mild stress results in activated orexin neurons. | nih.gov |
| Social Defeat Stress (Coping Style) | Varies with Phenotype | Lower orexin function is associated with active/resilient coping. Higher orexin function is associated with passive/vulnerable coping. | Actively coping (resilient) rats have lower prepro-orexin mRNA than passively coping (vulnerable) rats. | eneuro.orgnih.gov |
| Pharmacological Modulation (Chronic Stress) | Promotes Resilience | Inhibition of orexin neurons in vulnerable rats promotes resilience to social defeat. | DREADD-based inhibition of orexin neurons increases social interaction in previously vulnerable rats. | eneuro.orgnih.gov |
Involvement in Reward Systems and Motivation
This compound, a neuropeptide produced in the lateral hypothalamus, plays a critical role in motivated behaviors. usdbiology.com The orexin system is intricately linked with brain regions that regulate emotion and reward. usdbiology.comfrontiersin.org It acts as a crucial link between the body's energy balance, emotional state, reward systems, and arousal levels. frontiersin.orgresearchgate.net This system is essential for promoting purposeful activities and motivated behaviors, which are often initiated by external sensory cues. usdbiology.com Malfunctions in the orexin system can lead to disruptions in reward processing and motivation. frontiersin.orgresearchgate.net
Interaction with Mesolimbic Dopaminergic Pathways
The influence of this compound on reward and motivation is largely mediated through its interaction with the mesolimbic dopaminergic pathway, a key circuit in the brain's reward system. atlasofscience.orgmdpi.com This pathway primarily consists of dopaminergic neurons originating in the ventral tegmental area (VTA) that project to the nucleus accumbens (NAc). atlasofscience.org Orexin-producing neurons in the lateral hypothalamus send projections to the VTA, where they form connections with both dopamine (B1211576) and GABAergic neurons. mdpi.comnih.gov
Activation of orexin receptors, particularly the Orexin 1 Receptor (OX1R), in the VTA leads to an increase in the firing rate of dopamine neurons. nih.govnih.gov This, in turn, enhances dopamine release in the NAc. atlasofscience.org In fact, orexin is co-localized with dopamine in nerve fibers within the medial prefrontal cortex and the shell of the NAc, suggesting a direct interaction in these reward-related areas. mdpi.com Studies have shown that this compound can increase dopamine levels in both the VTA and the NAc. nih.gov The inhibition of OX1R with antagonists like SB-334867 has been shown to decrease dopamine release, and mice lacking orexin exhibit reduced dopamine levels. atlasofscience.org This highlights the essential role of orexin in maintaining baseline dopamine transmission. atlasofscience.orgnih.gov The paraventricular nucleus of the thalamus (PVT) also appears to be a critical site where orexin influences the mesolimbic dopamine system. vectorbiolabs.com
Regulation of Hedonic Tone and Reward-Seeking Behaviors in Animal Models
This compound is a significant modulator of hedonic tone, which refers to the general level of pleasure or satisfaction, and is deeply involved in reward-seeking behaviors. researchgate.netnih.gov While initially recognized for its role in regulating feeding, it is now understood that orexin's influence extends to the pursuit of various rewarding stimuli, including palatable food and drugs of abuse. researchgate.netnih.gov Dysregulation of orexin signaling is associated with conditions characterized by low hedonic tone, or anhedonia, such as depression and addiction. researchgate.netnih.gov
In animal models, the administration of this compound has been shown to potentiate hedonic behaviors. nih.gov For instance, it increases the motivation to work for palatable food rewards. nih.gov The role of orexin in reward-based feeding is thought to be predominantly mediated by the OX1R. usdbiology.com The blockade of orexin signaling can reduce the consumption of highly palatable, high-fat diets, suggesting that orexin is crucial for driving consumption beyond simple homeostatic need. nih.gov Orexin amplifies the motivation to obtain rewards, as evidenced by studies where an OX1R antagonist decreased the motivation for a remifentanil reward without affecting its consumption. nih.gov This indicates that orexin's primary role may be in enhancing the "wanting" or motivational aspect of reward rather than the "liking" or pleasurable experience itself. nih.gov
Table 1: Effects of this compound on Reward-Seeking Behaviors in Animal Models
| Animal Model | Brain Region Targeted | Effect of this compound Manipulation | Behavioral Outcome | Reference(s) |
| Rat | Nucleus Accumbens (NAc) | Administration of this compound | Increased motivation for drug and sucrose (B13894) rewards | nih.gov |
| Rat | Ventral Tegmental Area (VTA) | Orexin-1 Receptor (OX1R) signaling | Increased palatable food intake | semanticscholar.org |
| Rat | General | Blockade of orexin signaling | Attenuated reward-based feeding of a high-fat diet | nih.gov |
| Rat | General | Orexin signaling | Promotes progressive ratio responding for palatable foods | nih.gov |
| Rat | Ventral Pallidum | Administration of this compound | Elicits conditioned place preference | nih.gov |
Neurobiology of Addiction-Related Behaviors in Preclinical Models
The orexin system is a key player in the neurobiology of addiction. nih.govresearchgate.net It is involved in brain mechanisms that regulate motivation, particularly highly driven behavior, arousal, and stress, making it a critical target for understanding and potentially treating substance use disorders. nih.govresearchgate.net Drug abuse can lead to maladaptive changes in the orexin system, which may contribute to the development and maintenance of addiction. nih.gov
Preclinical studies using various animal models of addiction have consistently demonstrated the involvement of this compound in drug-seeking behaviors for a range of substances, including cocaine, opioids, alcohol, and nicotine. nih.govrug.nl Orexin neuropeptides facilitate drug-directed behavior, especially under conditions of high effort or motivational salience. nih.gov For example, this compound in the VTA enhances dopamine responses to cocaine and promotes cocaine self-administration. rug.nl An increase in the activity of the orexin system is often associated with drug addiction. nih.govresearchgate.net Post-mortem studies of human brains have revealed a significant increase in the number of orexin-producing neurons in individuals with heroin addiction compared to controls. nih.gov
Antagonism of orexin receptors, particularly OX1R, has shown promise in reducing addiction-related behaviors in preclinical models. nih.gov For instance, OX1R antagonists can decrease the intake of opioids like oxycodone, heroin, and fentanyl. nih.gov These antagonists have also been shown to be effective in reducing the reinstatement of drug-seeking behavior, a model for relapse. semanticscholar.org
Influence on Cognitive Functions and Attention
This compound plays a significant role in modulating various cognitive functions, with a particular impact on attention and learning and memory processes. researchgate.netnih.gov The widespread projections of orexin neurons to key brain regions involved in cognition, including the prefrontal cortex, hippocampus, and basal forebrain, provide the anatomical basis for this influence. mdpi.comnih.gov Alterations in orexin levels are linked to cognitive deficits observed in conditions like narcolepsy and age-related cognitive decline. researchgate.net
Modulation of Sustained Attention and Alertness
This compound is a potent promoter of arousal and alertness, which are fundamental for maintaining sustained attention. usdbiology.comnih.gov The orexin system regulates attention and arousal through its interactions with several ascending neuromodulatory systems, including dopamine neurons in the ventral midbrain and noradrenergic neurons in the locus coeruleus. nih.gov
A key mechanism through which this compound enhances attention is its modulation of the basal forebrain cholinergic system. nih.govnih.gov Orexin fibers and both orexin receptor subtypes are present in the cholinergic areas of the basal forebrain. nih.gov The application of orexin peptides in this region increases the activity of cholinergic neurons and subsequently enhances the release of acetylcholine (B1216132) in the cortex, a neurotransmitter crucial for attention. mdpi.comnih.gov Disruption of orexin signaling in the basal forebrain has been shown to impair the cholinergic response. nih.gov
Studies in animal models have demonstrated that this compound can enhance performance on tasks that demand high levels of attention, particularly in the presence of distractors. nih.gov This suggests that this compound's role is not simply a general increase in arousal but a more specific enhancement of attentional processing under challenging conditions. nih.gov For example, administration of Orexin B into the prefrontal cortex has been shown to improve accuracy under high attentional demand. nih.gov
Role in Learning and Memory Processes (e.g., Pavlovian Fear Conditioning, Spatial Memory)
This compound is also implicated in various forms of learning and memory. nih.govnih.gov It has been shown to enhance performance in both active and passive avoidance tasks. nih.gov The influence of orexin on learning and memory is mediated through its actions in brain regions such as the medial prefrontal cortex, the locus coeruleus, and the hippocampus. nih.gov
In the context of fear memory, a process often studied using Pavlovian fear conditioning paradigms, this compound has been shown to enhance fear memory consolidation, potentially by regulating the activity of the amygdala. nih.govnih.govyoutube.com Interestingly, research suggests that this compound may also play a role in the extinction of fear memories. One study found that higher plasma this compound levels before extinction learning were associated with a reduced return of fear in a recent, but not remote, fear memory test. nih.govnih.gov This suggests that this compound might enhance the consolidation and retention of recent fear extinction memories. nih.gov
Orexin also contributes to spatial memory processes. The hippocampus, a brain region critical for spatial learning and memory, is another target of the orexin system. nih.gov Studies have indicated that hippocampal orexins play a role in learning performance in tasks such as the Morris water maze, a classic test of spatial memory in rodents. nih.gov
Impact on Executive Control and Cognitive Flexibility
Executive control and cognitive flexibility are high-order cognitive processes, primarily governed by the prefrontal cortex (PFC), that are crucial for adapting behavior to changing environmental demands and achieving long-term goals. youtube.com Emerging evidence has firmly implicated the neuropeptide this compound in the modulation of these critical functions. Its role extends beyond merely promoting wakefulness, influencing the very neural circuits that underpin attention, working memory, and the ability to shift between tasks or mental sets.
This compound exerts its influence on executive functions through direct and indirect neuromodulatory actions. Orexin-producing neurons originating in the lateral hypothalamus project extensively to cortical and subcortical regions, with particularly dense innervation in the medial prefrontal cortex (mPFC), a hub for executive control. oup.comnih.gov Studies have shown that this compound has a direct excitatory effect on pyramidal neurons in the mPFC, which can enhance cognitive arousal and information processing. nih.govfrontiersin.org This excitatory action is mediated through the activation of both K+ channels and nonselective cation channels. nih.gov
Furthermore, this compound indirectly modulates executive functions by interacting with other key neurotransmitter systems. It stimulates cholinergic neurons in the basal forebrain, leading to increased acetylcholine release in the PFC, a process known to be vital for sustained attention. nih.govyoutube.comfrontiersin.org The orexin system also interfaces with dopaminergic and noradrenergic pathways, which are themselves critical for cognitive flexibility and executive control. nih.govresearchgate.net
Research using animal models has provided detailed insights into how orexin signaling affects specific components of executive function. Studies on orexin-deficient mice have revealed significant impairments in working memory and cognitive flexibility. For instance, in tasks like the delayed non-matching-to-place T-maze, mice lacking orexin demonstrated fewer correct choices, indicating deficits in spatial working memory. nih.gov
Cognitive flexibility is often assessed using the Attentional Set-Shifting Task (ASST), which requires animals to adapt their response strategy based on changing rules. Research in this area has uncovered a complex, sexually dimorphic role for orexin. nih.gov Studies found that orexin deficiency specifically impaired the intra-dimensional shift phase of the ASST in female mice, while it unexpectedly improved the first reversal learning phase in male mice. nih.govresearchgate.net This highlights that the impact of this compound on cognitive flexibility is not uniform and can be influenced by biological factors like sex. nih.gov
The table below summarizes key research findings from animal studies on the role of this compound in executive functions.
| Study Focus | Animal Model | Key Task/Measure | Key Finding | Citation(s) |
| Cognitive Flexibility | Orexin-deficient mice | Attentional Set-Shifting Task (ASST) | Orexin deficiency impaired the intra-dimensional shift in females but improved the first reversal learning phase in males. | nih.govresearchgate.net |
| Working Memory | Orexin knockout mice | Delayed Non-Matching-to-Place T-Maze | Orexin-deficient mice showed impaired spatial working memory compared to controls. | nih.gov |
| Circadian Disruption | Mice with simulated Chronic Jet Lag (CJL) | Working Memory & Cognitive Flexibility Tasks | CJL impaired cognitive flexibility and reduced orexin neuron activity; nasal this compound administration rescued these deficits. | researchgate.net |
| Hippocampal Memory | Orexin-deficient mice | Two-Way Active Avoidance (TWAA) | Mice showed impaired memory consolidation, which was reversed by both acute and chronic this compound treatment. | nih.gov |
| Attention | Rats | Sustained Attention Task | Systemic administration of an Orexin 1 receptor antagonist decreased performance, indicating a role for this receptor in attention. | nih.gov |
In humans, dysregulation of the orexin system has also been linked to cognitive deficits. A study on women with anorexia nervosa found that lower plasma concentrations of this compound were significantly associated with worse performance on tasks measuring cognitive flexibility (Wisconsin Card Sorting Test) and decision-making. uab.catnih.gov This suggests that adequate this compound levels are necessary for optimal executive functioning. nih.gov The relationship between orexin activity and cognitive performance may follow an inverted U-shaped curve, where both insufficient and excessive orexin signaling can be detrimental. nih.gov For example, while orexin is necessary for arousal, excessive orexin activity combined with stress has been shown to impair cognitive function. nih.gov
Pathophysiological Implications in Animal Models
Orexin (B13118510) A Deficiency and Narcolepsy-Cataplexy Syndromes in Animal Models
Narcolepsy-cataplexy is a sleep disorder strongly linked to the loss of orexin-producing neurons. Animal models that mimic this deficiency have been pivotal in understanding the underlying mechanisms of the disorder.
Genetically engineered animal models have been developed to study the consequences of orexin deficiency. Prepro-orexin knockout (KO) mice, which lack both orexin A and orexin B peptides, exhibit a phenotype remarkably similar to human narcolepsy-cataplexy, including excessive daytime sleepiness and sudden episodes of muscle weakness resembling cataplexy. nih.govpnas.orgunibo.it These mice show fragmented wakefulness and sleep, with frequent transitions between states. researchgate.net
Orexin neuron-ablated transgenic mice, such as the Orexin/ataxin-3 transgenic mouse and the Orexin-TTA;TetO DTA mouse, offer models where orexin neurons are selectively eliminated, often in a controllable manner. nih.govconductscience.com The Orexin/ataxin-3 model undergoes selective postnatal degeneration of orexinergic neurons and more accurately resembles human narcolepsy compared to the gene KO alone. conductscience.com The Orexin-TTA;TetO DTA model allows for the timed ablation of orexin neurons in adult mice, leading to sudden behavioral arrests (cataplexy) and severe sleep/wakefulness fragmentation as orexin neurons degenerate. conductscience.com The frequency of cataplexy increases as the number of ablated orexin neurons rises. conductscience.com
Studies in these models have unequivocally established the causal relationship between the absence of orexin peptides and the development of narcolepsy-cataplexy symptoms. pnas.org
Orexin neurons are highly active during wakefulness and show different activity patterns during NREM and REM sleep. pnas.orgelifesciences.org In orexin-deficient models, the stability of sleep-wake states is compromised. Orexin KO mice exhibit very short bouts of wake and NREM sleep. researchgate.net The reduction in wakefulness during the active period in orexin neuron-ablated mice is due to a significant decrease in the mean duration of wake bouts. oup.com
Optogenetic inhibition studies in mice have shown that orexin neuron activity during NREM sleep regulates NREM-REM sleep transitions, while activity during REM sleep regulates REM sleep structure and cataplexy. pnas.org Deficient orexin signaling during sleep contributes to the abnormal REM sleep architecture characteristic of narcolepsy, including frequent transitions to REM states. pnas.org A small subpopulation of orexin neurons is active during REM sleep and appears to suppress subsequent REM sleep and cataplexy. pnas.org Loss of the normal roles for orexin neurons during sleep, in addition to wakefulness, is involved in the REM sleep-related symptoms of narcolepsy. pnas.org
In orexin KO mice, REM bouts are slightly shorter during the light period, and episodes of cataplexy last approximately as long as REM sleep bouts. researchgate.net These mice also have a greater number of wake and sleep bouts. researchgate.net The fragmented sleep in these models may be caused by compensatory changes in other wake-promoting populations that improve wakefulness but disrupt sleep. oup.com
Role of this compound in Neurodegenerative Disease Models
Beyond narcolepsy, the orexin system has been implicated in the pathogenesis of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease, with animal models providing evidence for its involvement.
Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons. Studies in animal models of PD, such as those induced by MPTP or 6-hydroxydopamine (6-OHDA), suggest a neuroprotective effect of this compound on dopaminergic neurons. nih.govviamedica.plresearchgate.net
In MPTP mouse models, this compound treatment attenuated the loss of dopaminergic neurons and the decrease of tyrosine hydroxylase (TH) expression in the substantia nigra. nih.govnih.gov It also normalized striatal dopaminergic fibers and prevented the depletion of dopamine (B1211576) and its metabolites in the striatum. nih.govnih.gov this compound improved both motor and cognitive impairments induced by MPTP. nih.govnih.gov
The neuroprotective effects of this compound in PD models appear to be mediated, at least in part, via the orexin receptor 1 (OX1R). nih.govviamedica.plnih.gov this compound has been shown to increase the protein level of brain-derived neurotrophic factor (BDNF) in dopaminergic neurons of the substantia nigra in MPTP-treated mice. nih.govviamedica.plnih.gov This upregulation of BDNF is mainly concerned with PI3K and PKC signaling pathways via OX1R. nih.govnih.gov BDNF is known to promote neuroprotection and neuroregeneration and enhance the survival of dopaminergic neurons in PD animal models. viamedica.pl
This compound also interacts with the dopaminergic system by influencing the activity of brain regions involved in motor control, such as the globus pallidus, which receives orexinergic projections and expresses orexin receptors. physiology.org this compound has been shown to increase the firing rate of globus pallidus neurons in parkinsonian rats. physiology.org
The orexin system is also linked to the pathogenesis of Alzheimer's disease (AD), a neurodegenerative disease characterized by cognitive decline. Animal models of AD have provided conflicting results regarding the role of this compound, suggesting a complex involvement.
In some AD mouse models, such as APP/PS1 mice, exogenous administration of this compound has been shown to aggravate spatial memory impairment and increase amyloid β (Aβ) levels. nih.govusdbiology.com In 3xTg-AD mice, which exhibit both amyloid plaques and tau pathology, this compound aggravated memory impairments, exacerbated hippocampal long-term potentiation (LTP) depression, and increased Aβ and tau pathologies. nih.govusdbiology.com This aggravation of cognitive deficits and synaptic plasticity impairment by this compound in 3xTg-AD mice may occur by increasing Aβ production (via increased BACE1 expression) and decreasing Aβ clearance (via reduced NEP expression), potentially through disruption of circadian rhythm and the sleep-wake cycle. nih.govusdbiology.com
However, other studies in AD models suggest a more nuanced role or even potential benefits of targeting the orexin system. Selective loss of orexin neurons has been observed in a mouse model of cerebral amyloid angiopathy (CAA), the Tg-SwDI mouse model of AD, which was associated with abnormal sleep phenotypes. frontiersin.org In this model, reduced orexin immunoreactive neuron number and soma size were observed, while melanin-concentrating hormone (MCH) neurons remained unchanged. frontiersin.org This selective loss of orexin neurons could be linked to the observed increase in NREM sleep and shorter wake bouts in these mice. frontiersin.org
Furthermore, studies using orexin receptor antagonists in AD models have shown potential benefits. Selective blockade of the OX2R ameliorated cognitive dysfunction, improved LTP depression, and reduced Aβ pathology, tau phosphorylation, and neuroinflammation in 3xTg-AD mice. researchgate.netnih.gov This suggests that targeting the OX2R might be a potential therapeutic strategy for AD, at least partly by improving circadian rhythm disturbances and the sleep-wake cycle. researchgate.netnih.gov
These findings highlight the intricate and potentially context-dependent role of this compound in AD pathogenesis and cognitive function in animal models.
Contribution to Affective Disorders in Animal Models
The orexin system is also implicated in the regulation of mood and emotional behaviors, and animal models have been used to investigate its contribution to affective disorders such as anxiety and depression.
Studies in rodent models have explored the link between orexin signaling and anxiety- and depression-related behaviors. In a male rat model of post-traumatic stress disorder (PTSD) induced by single prolonged stress (SPS), rats exhibited enhanced anxiety, reduced exploratory activities, and anhedonia. nih.govresearchgate.net In these rats, there was a reduction in this compound expression in the hypothalamus and an increase in OX1R expression in the medial prefrontal cortex (mPFC). nih.govresearchgate.net Intracerebroventricular administration of this compound alleviated these behavioral changes and partly restored OX1R levels in the mPFC, suggesting a role for the orexin system in these symptoms. nih.govresearchgate.net
Conversely, some studies using genetic models have shown that deficiency in orexin signaling can influence affective behaviors. Orexin receptor 1 knockout (Ox1r-/-) mice have shown altered depression-like behavior and increased anxiety-like behavior. frontiersin.org This suggests that OX1R might be involved in the regulation of mood and anxiety. frontiersin.org The complex and sometimes conflicting findings in animal models underscore the multifaceted involvement of the orexin system in affective disorders, potentially depending on the specific receptor subtype involved and the brain regions affected.
The table below summarizes some key findings from animal models regarding this compound's involvement in the discussed pathophysiological conditions.
| Animal Model | Condition Studied | Key Findings Related to this compound | Source(s) |
| Prepro-orexin knockout (KO) mice | Narcolepsy-Cataplexy | Exhibits narcolepsy-like phenotype, fragmented sleep/wake, cataplexy. nih.govpnas.orgunibo.it | nih.govpnas.orgunibo.it |
| Orexin neuron-ablated transgenic mice | Narcolepsy-Cataplexy | Selective loss of orexin neurons leads to cataplexy and sleep fragmentation. conductscience.comoup.com | conductscience.comoup.com |
| MPTP mouse model of Parkinson's Disease | Parkinson's Disease | This compound attenuates dopaminergic neuron loss, improves motor/cognitive deficits via OX1R and BDNF. nih.govviamedica.plnih.gov | nih.govviamedica.plnih.gov |
| 3xTg-AD mouse model of Alzheimer's Disease | Alzheimer's Disease | Exogenous this compound aggravates cognitive deficits, synaptic impairment, and increases Aβ/tau pathology. nih.govusdbiology.com | nih.govusdbiology.com |
| Tg-SwDI mouse model of Alzheimer's Disease | Alzheimer's Disease (CAA model) | Selective loss of orexin neurons associated with abnormal sleep phenotype. frontiersin.org | frontiersin.org |
| Single prolonged stress (SPS) rat model of PTSD | Anxiety and Depression | Reduced hypothalamic this compound, increased mPFC OX1R; this compound administration alleviates anxiety/depression-like behaviors. nih.govresearchgate.net | nih.govresearchgate.net |
| Orexin receptor 1 knockout (Ox1r-/-) mice | Anxiety and Depression | Altered depression-like behavior, increased anxiety-like behavior. frontiersin.org | frontiersin.org |
Mechanisms in Depression-Like Behaviors
The role of this compound in depression-like behaviors in animal models has yielded complex and sometimes contradictory results, highlighting the multifaceted nature of the orexin system. Some studies in rodent models of depression have reported alterations in orexin neuron number, size, and peptide levels. For instance, Wistar-Kyoto (WKY) rats, a genetic model of depression, show reduced prepro-orexin mRNA expression, lower this compound levels in various brain regions, and a decrease in the number and size of orexin neurons compared to control rats mdpi.comfrontiersin.org. Conversely, another genetic model, the Flinders Sensitive Line (FSL) rat, while exhibiting increased immobility in the forced swim test (FST), displayed a higher number of hypothalamic orexin-producing neurons mdpi.com.
Chronic stress models, such as the social defeat model, have shown diminished levels of this compound and B peptides, reduced orexin mRNA expression, and a lower number of orexin cells in mice frontiersin.org. Similarly, unpredictable chronic mild stress in mice resulted in increased depressive-like behavior and elevated orexin neuron activity in the dorsomedial hypothalamus (DMH) and perifornical area (PFA) frontiersin.org.
Mechanistically, the orexin system's involvement in depression-like behaviors appears to be linked to its interaction with reward pathways and stress responses. Orexin neurons in the lateral hypothalamus (LH) project to areas like the ventral tegmental area (VTA) and medial prefrontal cortex (mPFC), which are involved in reward processing. Alterations in the balance between orexin and dynorphin (B1627789) function in these regions have been suggested to contribute to anhedonia, a core symptom of depression usdbiology.com. Overactivation of LH-mPFC orexinergic projections has been shown to selectively mediate chronic stress-induced anhedonia in mice researchgate.net.
Furthermore, the differential roles of orexin receptor subtypes (OX1R and OX2R) have been explored. Some findings suggest that OX2R may have antidepressive properties, while OX1R might be pro-depressive nih.gov. Treatment with a selective OX1R antagonist in a rat model of seasonal affective disorder (SAD) led to depressive behaviors nih.gov. Conversely, decreased depressive-like behavior has been observed in OX1R knockout mice, while OX2R knockout mice exhibited increased depression-related behavior frontiersin.org.
Data from various animal models regarding changes in orexin levels in depression-like states are summarized below:
| Animal Model | Stress Type | This compound Levels/Neurons | Reference |
| Wistar-Kyoto (WKY) rats | Genetic model | Reduced prepro-orexin mRNA, lower this compound, fewer neurons | mdpi.comfrontiersin.org |
| Flinders Sensitive Line rats | Genetic model | Higher number of hypothalamic orexin neurons | mdpi.com |
| Mice | Social defeat | Diminished this compound/B peptides, fewer neurons | frontiersin.org |
| Mice | Unpredictable chronic mild stress | Elevated orexin neuron activity in DMH/PFA | frontiersin.org |
| Rats | Neonatal clomipramine | Increased hypothalamic this compound/B in adults | nih.gov |
Mechanisms in Anxiety-Like Behaviors
This compound has been implicated in the modulation of anxiety-like behaviors in various animal models. Activation of orexin neurons and increased orexin gene expression have been observed following exposure to anxiogenic stimuli nih.gov. Preclinical studies consistently indicate that exposure to acute stressors activates orexin neurons, which is associated with the expression of anxiety and stress-related behaviors researchgate.net.
The anxiogenic effects of this compound appear to be mediated, at least in part, through its actions in brain regions involved in processing fear and anxiety, such as the bed nucleus of the stria terminalis (BNST) and the central amygdala nih.govupf.edu. Injections of this compound into the BNST have been shown to induce anxiety-like behavior in rats, and this effect appears to be regionally selective nih.gov. Mechanistically, this compound can induce depolarization and action potentials in BNST neurons, potentially through interactions with glutamatergic receptors nih.gov.
Overactivity of the orexin system has been suggested as a critical factor in maintaining high arousal and anxiety states upf.edu. Studies using orexin receptor antagonists or genetic silencing of the orexin gene have demonstrated a reduction in anxiety-like behaviors and attenuated activation of orexin neurons in response to anxiogenic stimuli nih.gov. Specifically, blockade of the OX1 receptor with selective antagonists has been shown to attenuate anxiety-like behavior in animal models upf.edunih.gov.
The orexin system's projections to stress-related brain regions, including the amygdala and paraventricular nucleus of the hypothalamus, contribute to its role in stress responsivity and the activation of the hypothalamic-pituitary-adrenal (HPA) axis researchgate.net.
This compound in Other Neurological Conditions (Animal Models)
Beyond mood disorders, research in animal models has explored the involvement of this compound in the pathophysiology of acute neurological conditions such as ischemic stroke and traumatic brain injury.
Ischemic Stroke
Animal models of ischemic stroke, such as the middle cerebral artery occlusion (MCAO) model in rats and mice, have provided evidence for a neuroprotective role of this compound. Studies have shown that this compound administration can decrease cerebral infarction volume and improve neurological function following cerebral ischemia-reperfusion injury (CIRI) researchgate.netnih.govusc.gal.
The mechanisms underlying the neuroprotective effects of this compound in ischemic stroke models are thought to involve the modulation of inflammation, oxidative stress, and apoptosis. This compound has been shown to inhibit cerebral ischemic inflammatory injury, potentially by downregulating the NF-κB signaling pathway usc.galnih.gov. It may also attenuate stroke-induced immunodepression usc.galnih.gov.
Furthermore, this compound appears to mitigate CIRI by inhibiting endoplasmic reticulum stress (ERS)-mediated apoptosis. In in vitro models of oxygen-glucose deprivation and reoxygenation, this compound exerted protective effects by inhibiting ERS-mediated apoptosis researchgate.netnih.gov. In MCAO rat models, this compound attenuated CIRI by inhibiting ERS-mediated apoptosis, suggesting a mechanism involving the activation of pathways like caspase-12 and CHOP nih.gov.
Studies investigating the effect of high altitude-induced hypoxia on ischemic stroke in rats have also shown that simulated hypoxia at 4000m increased orexin and OX1R expression. Exogenous this compound administration in this model reduced infarct size, improved microcirculation, elevated blood oxygen saturation, and mitigated systemic oxidative stress and inflammation researchgate.net.
Traumatic Brain Injury
Traumatic brain injury (TBI) in animal models has been associated with alterations in the orexin system, which may contribute to common post-TBI symptoms such as sleep disturbances. Animal models of TBI, including weight drop, controlled cortical impact (CCI), and fluid percussion injury (FPI), have been used to study the effects of TBI on the orexin/hypocretin system nih.gov.
Studies in rodents have shown that TBI can affect the structure and function of orexin neurons. Some research suggests that orexin neurons might be particularly vulnerable to the effects of TBI nih.gov. Mild TBI in mice has been shown to alter the physiology of orexin neuron circuitry, affecting afferent excitatory and inhibitory activity researchgate.net. These changes can differ between male and female animals researchgate.net.
The orexin system's role in promoting wakefulness and arousal suggests its involvement in the sleep disruptions observed after TBI nih.govresearchgate.net. While some studies in mouse models of TBI have reported hypersomnia or increased NREM sleep acutely or chronically, others have found no changes in sleep architecture oup.com.
Mechanistically, the impact of TBI on the orexin system and subsequent neurological consequences is an area of ongoing research. Studies are exploring how TBI affects orexin receptors and the potential therapeutic benefits of modulating the orexin system after injury nih.govoup.com. For instance, a dual orexin antagonist normalized sleep homeostatic drive, enhanced GABAergic inhibition, and suppressed seizures in a mouse model of TBI oup.com. Additionally, modulation of the this compound/OX1R system has been implicated in the effects of trigeminal nerve stimulation in attenuating early TBI in rats, suggesting a link to the TLR4/NF-κB/NLRP3 signaling pathway and neuroinflammation aging-us.com.
Advanced Research Methodologies for Studying Orexin a
Molecular and Genetic Approaches (e.g., Gene Editing, RNA Sequencing)
Molecular and genetic approaches are fundamental to understanding the synthesis, signaling, and regulation of Orexin (B13118510) A. Gene editing techniques, such as CRISPR/Cas9, are utilized to create knockout or knock-in animal models with targeted modifications to the Hcrt gene (encoding the prepro-orexin precursor) or the genes encoding its receptors, OX1R and OX2R. For instance, CRISPR/Cas9 has been used to generate orexin 2 receptor knockout mice to study their role in sleep-wake states frontiersin.org. Ablating orexin in mice has been instrumental in studying its involvement in sleep regulation, social fear, cataplexy, and lipid metabolism frontiersin.org.
RNA sequencing (RNA-Seq) is a powerful tool for global gene expression profiling, allowing researchers to identify genes and pathways influenced by Orexin A signaling or conditions affecting the orexin system. RNA-Seq has been applied to study differential gene expression in the hippocampus following reperfusion with this compound, identifying numerous differentially expressed genes researchgate.net. This technique helps elucidate the molecular mechanisms underlying this compound's neuroprotective activity, for example, in the context of cerebral ischemia-reperfusion injury researchgate.net. RNA-Seq can also be combined with gene editing approaches, such as Perturb-Seq, to functionally test the involvement of specific non-coding RNAs in neuroimmune gene expression in established in vitro models nih.gov.
Neuroanatomical Tracing Techniques
Neuroanatomical tracing techniques are crucial for mapping the extensive projections of orexin neurons and identifying the afferent inputs they receive. These methods help delineate the neural circuits modulated by this compound.
Traditional tract tracing techniques involve injecting tracers into specific brain regions and allowing them to be transported along axons. Anterograde tracers are transported from the cell body to the axon terminals, revealing projection targets. Retrograde tracers are transported from the axon terminals back to the cell bodies, identifying inputs to the injection site. Combined anterograde and retrograde tracing, using substances like biotinylated dextran (B179266) and cholera toxin B subunit, has been used to characterize afferents to orexin neurons in detail in rats frontiersin.orgneupsykey.com.
Genetic tracing methods offer increased selectivity and sensitivity. Transgenic mouse lines expressing fluorescent proteins or other markers in orexin neurons, or expressing tracing proteins like tetanus toxin C fragment fused to GFP (TTC::GFP), allow for visualization of orexin projections and identification of connected neurons frontiersin.orgneupsykey.com. Viral tracing technology, particularly using adeno-associated viruses (AAVs) to express fluorescently tagged opsins or other markers in orexin neurons, enables detailed 3D mapping of orexin projections using modern microscopy techniques like confocal and light sheet microscopy frontiersin.org. This approach has revealed fine details and novel features of orexin projections throughout the brain, particularly in regions involved in arousal and pain frontiersin.org.
Studies using these techniques have shown that orexin neurons receive diverse inputs from various brain regions, including the limbic cortex, basal forebrain, amygdala, septum, nucleus accumbens, and bed nucleus of the stria terminalis (BNST) frontiersin.org. They also project widely to areas involved in sleep-wake regulation, energy balance, and stress response frontiersin.orgnih.gov. For example, orexin neurons project to brainstem and spinal cord regions involved in respiratory control physiology.org.
Electrophysiological Recordings (e.g., Patch-Clamp, In Vivo Electrophysiology)
Electrophysiological recordings are essential for studying the electrical activity of orexin neurons and the effects of this compound on the activity of target neurons. These techniques provide insights into the physiological functions of this compound at the cellular and circuit levels.
In vivo electrophysiology involves recording the electrical activity of neurons in live animals. This can include single-unit recording to monitor the firing patterns of individual orexin neurons or target neurons in response to various stimuli or behavioral states. Studies using in vivo recordings have shown that orexin neurons exhibit maximal firing rates during active wakefulness and reduced activity during quiet wakefulness, slow-wave sleep, and REM sleep nih.gov.
Patch-clamp recording is a high-resolution technique used to measure ion channel currents and membrane potentials in individual neurons. Whole-cell patch-clamp recordings can be performed in acute brain slices (ex vivo) or cultured neurons (in vitro) to investigate the direct effects of this compound on neuronal excitability and synaptic transmission frontiersin.orgelifesciences.orgsid.ir. This technique allows for the study of underlying ionic mechanisms and receptor subtypes involved in this compound's actions frontiersin.org. For example, patch-clamp studies have demonstrated that this compound directly excites subthalamic nucleus (STN) neurons via postsynaptic OX1 and OX2 receptors, involving a dual ionic mechanism frontiersin.org. Perforated patch-clamp recordings have been used to show that this compound activates dopaminergic neurons in the ventral tegmental area (VTA) and substantia nigra (SN) elifesciences.org.
Electrophysiological studies have revealed that this compound can have both excitatory and inhibitory effects on different neuronal populations sid.irresearchgate.net. The specific effect depends on the target region and the orexin receptor subtype expressed sid.irresearchgate.net.
Optogenetics and Chemogenetics for Selective Neuronal Modulation
Optogenetics and chemogenetics are powerful tools that allow for precise, cell-type-specific modulation of neuronal activity, providing causal links between the activity of orexin neurons or their targets and specific behaviors or physiological processes.
Optogenetics involves genetically expressing light-sensitive ion channels (opsins) in targeted neurons. Illuminating these neurons with specific wavelengths of light can then rapidly activate or inhibit their firing frontiersin.orgresearchgate.net. This technique offers high spatial and temporal resolution, allowing researchers to investigate the immediate effects of orein neuron activity frontiersin.orgresearchgate.net. For example, optogenetic activation of orexin neurons in the lateral hypothalamus has been shown to induce arousal from anesthesia and increase pain tolerance in mice frontiersin.org. Optogenetic inhibition of orexin terminals in specific brain regions, such as the anterior cingulate cortex (ACC), has been used to study their role in social behavior researchgate.net.
Chemogenetics utilizes engineered receptors, such as Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), that are activated by otherwise inert synthetic ligands researchgate.netnews-medical.net. Expressing these receptors in targeted neurons allows for modulation of their activity through systemic or local administration of the designer drug researchgate.netnews-medical.net. Chemogenetics provides longer-lasting modulation compared to optogenetics, making it suitable for studying behaviors that unfold over longer timescales researchgate.net. Chemogenetic activation of orexinergic neurons in the hypothalamus has been shown to shorten emergence time from anesthesia frontiersin.org.
Both optogenetics and chemogenetics, often used in conjunction with viral vectors for targeted delivery, are invaluable for dissecting the complex circuitry involving this compound and its downstream effects frontiersin.orgresearchgate.netresearchgate.netfrontiersin.org.
In Vitro and Ex Vivo Brain Slice Preparations
In vitro and ex vivo brain slice preparations are widely used to study the cellular and synaptic effects of this compound in a controlled environment, free from the complexities of the whole animal.
In vitro studies typically involve dissociated neurons or cell lines expressing orexin receptors. Ex vivo studies use acute brain slices, preserving local circuit connections frontiersin.orgresearchgate.netnih.gov. These preparations allow for direct application of this compound or receptor agonists/antagonists while recording neuronal activity using techniques like patch-clamp frontiersin.orgelifesciences.orgsid.ir.
Brain slice preparations are particularly useful for investigating the direct postsynaptic effects of this compound, the ionic mechanisms involved, and the roles of different orexin receptor subtypes frontiersin.orgelifesciences.orgsid.ir. They also allow for studying the modulation of synaptic plasticity by this compound researchgate.net. For instance, multi-electrode array recordings in acute ex vivo hippocampal slices have been used to determine the effects of orexin receptor antagonists on sharp wave-ripple complexes, which are important for memory consolidation nih.gov. Studies on brainstem slice preparations have investigated the role of orexin in respiratory control frontiersin.org.
These preparations enable detailed pharmacological and mechanistic studies that are more challenging to perform in vivo.
Behavioral Phenotyping in Animal Models (e.g., Sleep Scoring, Locomotor Activity, Reward Paradigms, Stress Paradigms)
Behavioral phenotyping in animal models is essential for understanding the physiological roles of this compound and the consequences of its dysfunction. A variety of behavioral tests are used to assess the impact of manipulating the orexin system on different behaviors.
Sleep Scoring: Polysomnography, involving continuous recording of electroencephalogram (EEG) and electromyogram (EMG), is used to classify sleep-wake states and quantify parameters such as time spent in wakefulness, non-REM sleep, and REM sleep. Deficiencies in orexin signaling in murine models lead to features of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy frontiersin.org. Compromises in the production of orexin or OX2R result in a behavioral phenotype similar to human narcolepsy/cataplexy amazonaws.com.
Locomotor Activity: Monitoring spontaneous locomotor activity provides a measure of arousal and general activity levels, which are strongly influenced by this compound. Orexin dysfunction may lead to hyperactivity nih.gov. Studies have shown that this compound injection into the substantia nigra can induce hyperlocomotion elifesciences.org.
Reward Paradigms: These paradigms assess the role of this compound in motivated behaviors and reward seeking. This can include tests like conditioned place preference, self-administration of rewarding substances, and operant conditioning paradigms. Orexins are thought to interact with reward systems and play a role in facilitating reward and promoting drug reward seeking behaviors nih.gov. An orexin antagonist has been shown to prevent foot shock-induced reinstatement of drug seeking nih.gov.
Stress Paradigms: Various stress paradigms, such as forced swim test, social defeat stress, and chronic restraint stress, are used to investigate the involvement of this compound in stress responses and stress-related behaviors. Orexin neurons are implicated in neuroendocrine and behavioral responses disrupted in stress-related psychiatric disease nih.gov. Studies have examined how orexin neurons regulate appetitive behavior during and after stress nih.gov. The orexin system is known to play a role in phenotypes associated with stress-related mental illness, including changes in cognition, sleep-wake states, and appetite nih.gov. Chronic stress can alter orexin levels and function nsf.gov.
These behavioral assays, often combined with genetic manipulations or pharmacological interventions targeting the orexin system, provide crucial insights into the functional significance of this compound in complex behaviors.
Microdialysis for Neurotransmitter Monitoring
Microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters and other neurochemicals in specific brain regions in freely moving animals researchgate.net. This allows researchers to investigate how this compound influences the release of other neuroactive substances.
A microdialysis probe is implanted into a brain area of interest, and artificial cerebrospinal fluid (aCSF) is continuously perfused through the probe. Neurochemicals from the surrounding tissue diffuse across a semipermeable membrane at the tip of the probe into the aCSF, which is then collected and analyzed researchgate.net.
Microdialysis coupled with techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for sensitive quantification of neurotransmitters such as dopamine (B1211576), glutamate (B1630785), and GABA in the dialysate researchgate.netfrontiersin.org.
Studies using microdialysis have demonstrated that this compound can increase the release of dopamine in the nucleus accumbens shell, particularly in response to rewarding stimuli like sucrose (B13894) feeding frontiersin.org. Microdialysis has also been used to show that this compound administration can increase interstitial glutamate levels in the lateral hypothalamus/perifornical area physiology.org. These findings highlight the ability of this compound to modulate the activity of various neurotransmitter systems, contributing to its diverse physiological effects. Microdialysis studies have also shown that the level of orexin release in the hypothalamus and basal forebrain varies across the sleep-wake cycle nih.gov.
Integrative Perspectives and Future Research Trajectories
Cross-Talk with Other Neuropeptidergic Systems
Orexin (B13118510) A's functions are intricately modulated by its interactions with other neuropeptidergic systems, creating a complex web of neural communication that governs various physiological and behavioral states. Key among these are its interactions with the melanin-concentrating hormone (MCH), neuropeptide Y (NPY), and corticotropin-releasing hormone (CRH) systems.
The interplay between orexin and melanin-concentrating hormone (MCH) is particularly noteworthy as both are located in the lateral hypothalamus and play roles in feeding behavior, though often with complementary or opposing effects. nih.govresearchgate.net Orexin neurons have been shown to directly contact and excite MCH neurons. nih.govnih.gov While both neuropeptides can promote the intake of palatable food, orexin is more associated with promoting food-seeking and motivation, whereas MCH appears to be more involved in the ongoing consumption of food. nih.gov In states of negative energy balance, the orexin system is activated while MCH neurons are inhibited, a mechanism that promotes wakefulness and foraging. Conversely, in a positive energy balance state, MCH neurons are activated and orexin neurons are suppressed, which may promote sleep and reduce energy expenditure. researchgate.net This reciprocal regulation highlights a sophisticated mechanism for coordinating feeding with sleep-wake cycles.
The interaction with neuropeptide Y (NPY) , a potent orexigenic peptide, is another critical axis of communication. Orexin-containing nerve terminals form synaptic connections with NPY neurons in the arcuate nucleus of the hypothalamus. nih.govsciencedaily.com The excitatory action of orexin can stimulate NPY release, thereby enhancing feeding behavior. sciencedaily.com Research indicates that the feeding-stimulatory effect of orexin is at least partially dependent on the activation of NPY neurons, as blocking NPY Y1 receptors can attenuate orexin-induced food intake. mdpi.com This suggests a hierarchical or synergistic relationship where orexin signaling can recruit the potent orexigenic effects of the NPY system.
Orexin A also has a significant interaction with the corticotropin-releasing hormone (CRH) system, which is central to the stress response. endocrine.org Anatomical studies have revealed that CRH-immunoreactive terminals make direct contact with orexin-expressing neurons in the lateral hypothalamus, and many orexin neurons express CRH receptors. endocrine.orghelsinki.firesearchgate.net The application of CRH has been shown to depolarize and increase the firing rate of orexin neurons, indicating a direct excitatory effect. endocrine.orgresearchgate.net This interaction is crucial for the arousal and vigilance components of the stress response. endocrine.org Furthermore, orexin has been found to facilitate the activation of CRH neurons that project to the nucleus of the solitary tract, a key region for processing visceral sensory information and regulating autonomic function. nih.gov This circuit is thought to be important for cardiorespiratory responses to stressors like hypoxia. nih.gov
| Interacting Neuropeptide System | Nature of Interaction | Key Functional Outcome | Supporting Evidence |
|---|---|---|---|
| Melanin-Concentrating Hormone (MCH) | Reciprocal and often opposing regulation. Orexin excites MCH neurons. | Coordination of feeding behavior with sleep-wake cycles. Orexin promotes food seeking, while MCH supports ongoing consumption. | Anatomical connections shown; differential activation in positive vs. negative energy balance. nih.govresearchgate.netnih.gov |
| Neuropeptide Y (NPY) | Excitatory; Orexin stimulates NPY neurons. | Amplification of orexigenic signals and feeding behavior. | Synaptic connections observed; attenuation of orexin-induced feeding by NPY receptor antagonists. nih.govsciencedaily.commdpi.com |
| Corticotropin-Releasing Hormone (CRH) | Excitatory; CRH activates orexin neurons. | Integration of arousal and vigilance components of the stress response. | Direct anatomical and physiological evidence of CRH exciting orexin neurons. endocrine.orghelsinki.finih.gov |
This compound as an Integrator of Internal State and External Environment
Orexin neurons are uniquely positioned to act as integrators of the body's internal state with the external environment. They receive and process a wide array of signals related to metabolic status, circadian rhythms, and environmental cues to orchestrate appropriate behavioral and physiological responses. nih.govfrontiersin.org
Internal State Monitoring: Orexin neuron activity is exquisitely sensitive to peripheral metabolic signals. For instance, these neurons are activated by the hunger hormone ghrelin and inhibited by the satiety hormone leptin. nih.gov Furthermore, their activity is directly influenced by extracellular glucose levels; low glucose depolarizes and activates orexin neurons, while high glucose hyperpolarizes and inhibits them. nih.gov This allows the orexin system to link energy homeostasis with arousal states, promoting wakefulness and food-seeking behaviors when energy stores are low. nih.gov
Integration of External Cues: The orexin system also responds to external environmental stimuli, particularly those that are motivationally significant. This includes cues associated with reward, stress, and emotional arousal. nih.gov For example, orexin neurons are activated by cues associated with food and drug rewards, and this activation is linked to reward-seeking behaviors. sciencedaily.comrutgers.edu The system also receives input from the limbic system, which is involved in emotion, suggesting a role for orexin in increasing vigilance in response to emotional stimuli. nih.govuniv-rennes1.fr By integrating these external cues with internal metabolic information, this compound helps to generate a coherent behavioral response that is appropriate for the current physiological and environmental context. nih.gov
Unexplored this compound Circuits and Their Functional Significance
While the major projection pathways of the orexin system have been extensively mapped, the functional significance of many specific circuits is still being elucidated, and some pathways remain relatively unexplored. Orexin neurons project broadly throughout the central nervous system, influencing regions involved in sleep-wake regulation, reward, cognition, and autonomic control. frontiersin.orgunina.it
For instance, the projections of orexin neurons to the ventral tegmental area (VTA) and the nucleus accumbens (NAc) are known to be involved in reward-seeking and addiction. nih.gov However, the precise roles of different orexin receptor subtypes (OX1R and OX2R) within these circuits and their interactions with other neurotransmitter systems, such as dopamine (B1211576), are areas of active investigation. nih.govresearchgate.net Similarly, orexin projections to the basal forebrain cholinergic system are important for attention and cognitive function, but the specific contributions of this pathway to different cognitive domains are not fully understood. nih.govnih.gov
Future research is likely to focus on dissecting these complex circuits using advanced techniques such as optogenetics and chemogenetics to selectively manipulate orexin activity in specific neuronal populations. This will allow for a more precise understanding of how orexin signaling in different brain regions contributes to its diverse physiological and behavioral effects.
Long-Term Effects of Orexin System Dysregulation
Dysregulation of the orexin system can have profound and long-lasting consequences for health. The most well-known example is narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy, which is caused by a significant loss of orexin neurons. frontiersin.orgyoutube.com
Beyond narcolepsy, chronic alterations in orexin signaling are implicated in a range of other conditions. Given its role in energy balance, dysfunction in the orexin system can contribute to metabolic disorders. nih.gov Animal models with deficient orexin signaling are prone to developing obesity, primarily due to reduced physical activity. frontiersin.org Conversely, overactivation of the orexin system may be involved in stress-related disorders such as anxiety and depression. nih.govjnj.com Prolonged exposure to stress can alter orexin system function, potentially leading to a state of hyperarousal that contributes to the symptoms of these disorders. nih.gov
There is also emerging evidence linking orexin system dysfunction to cardiovascular conditions like Takotsubo syndrome and to some of the persistent symptoms seen in post-acute sequelae of COVID-19 (PASC), such as fatigue and cognitive impairment. mdpi.comnih.gov An imbalance in the orexin system may lead to a pro-inflammatory state and disruptions in autonomic and cardiometabolic function. mdpi.com The long-term consequences of these imbalances are a critical area for future clinical and basic research.
Investigation of Sex-Dependent Differences in this compound Function
There is a growing body of evidence indicating significant sex-dependent differences in the orexin system, which may contribute to sex biases observed in various physiological and pathological conditions. nih.govresearchgate.net
Preclinical studies have shown that female rodents tend to have higher levels of orexin system activity compared to males. This includes increased expression of prepro-orexin mRNA, a greater number of activated orexin neurons, and higher concentrations of this compound in the cerebrospinal fluid. nih.gov These differences in orexin function have been linked to sex differences in the response to stress, with higher orexin activity in females contributing to more pronounced neuroendocrine and behavioral responses to stressful stimuli. nih.govnih.gov This may be a contributing factor to the higher prevalence of stress-related psychiatric disorders, such as post-traumatic stress disorder (PTSD) and major depressive disorder (MDD), in women. researchgate.net
The mechanisms underlying these sex differences are not yet fully understood but may involve the influence of gonadal hormones on the orexin system. nih.govroyalsocietypublishing.org Further research is needed to explore how sex hormones modulate orexin neuron activity and receptor expression, and how these interactions contribute to sex-specific differences in behavior and disease susceptibility. researchgate.netnih.gov
| Parameter | Observation in Females vs. Males | Potential Functional Consequence | Reference |
|---|---|---|---|
| Prepro-orexin mRNA | Higher in females | Increased capacity for orexin synthesis. | nih.gov |
| Orexin Neuron Activation (cFos) | Higher in females at baseline and after repeated stress. | Contributes to heightened stress reactivity. | nih.gov |
| Cerebrospinal Fluid this compound | Higher in females | Greater overall tonic drive of the orexin system. | nih.gov |
| Stress Response (HPA Axis) | Exaggerated in females, mediated by higher orexin activity. | Increased vulnerability to stress-related disorders. | nih.govresearchgate.net |
| Cognitive Flexibility | Impaired in females after repeated stress, linked to orexin system. | Sex-specific cognitive responses to stress. | nih.gov |
Advanced Computational Modeling of this compound Networks
Advanced computational modeling is becoming an invaluable tool for understanding the complex dynamics of the orexin system, from the molecular level of receptor-ligand interactions to the network level of neuronal activity.
At the molecular level, computational models are used to simulate the binding of this compound to its receptors, OX1R and OX2R. nih.govhelsinki.fi These models can help to predict the structural basis of ligand binding and receptor activation, providing insights that can guide the development of novel therapeutic agents that target the orexin system. researchgate.net For example, modeling studies have proposed alternative binding modes for this compound within the OX1R, which can be tested experimentally through site-directed mutagenesis. nih.gov
At the network level, computational models can be used to simulate the activity of orexin neurons and their interactions with other neuronal populations. nih.gov These models can help to explain how the firing patterns of orexin neurons contribute to the regulation of sleep-wake states and other behaviors. nih.gov By integrating data from electrophysiological recordings and anatomical tracing studies, these models can provide a systems-level understanding of how the orexin network functions to maintain arousal and respond to various internal and external stimuli. As more data becomes available, these models will become increasingly sophisticated, offering a powerful platform for testing hypotheses about the role of the orexin system in health and disease.
Q & A
Q. What emerging technologies advance this compound research in heterogeneous brain tissues?
- Methodological Answer : Single-cell RNA sequencing identifies this compound-expressing neuron subpopulations. Spatial transcriptomics (e.g., 10x Genomics Visium) maps peptide distribution across hypothalamic nuclei. CRISPR-Cas9 editing in organoids models receptor signaling pathways in human cells .
Tables for Key Methodological Comparisons
| Technique | Application | Advantages | Limitations |
|---|---|---|---|
| ELISA | Quantifying this compound in plasma | High throughput, cost-effective | Cross-reactivity with degraded peptides |
| HPLC-MS | Absolute quantification in brain tissue | High specificity, detects metabolites | Requires specialized equipment |
| Optogenetics + Fiber Photometry | Real-time this compound dynamics in vivo | Spatiotemporal precision | Invasive, technically challenging |
Citations and Quality Assurance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
